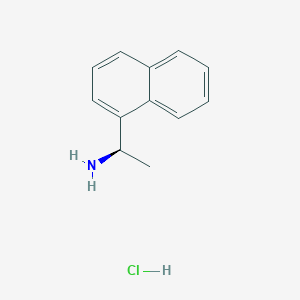

(1R)-1-naphthalen-1-ylethanamine;hydrochloride

Beschreibung

The exact mass of the compound (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(1R)-1-naphthalen-1-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2-9H,13H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNKTVBJMXQOBQ-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30487446 | |

| Record name | (R)-1-(1-Naphthyl)ethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30487446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82572-04-1 | |

| Record name | 1-Naphthalenemethanamine, α-methyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82572-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-(1-Naphthyl)ethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30487446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-Naphthylethylamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1R)-1-naphthalen-1-ylethanamine;hydrochloride CAS 82572-04-1

An In-Depth Technical Guide to (1R)-1-Naphthalen-1-ylethanamine Hydrochloride (CAS 82572-04-1): A Key Chiral Intermediate in Pharmaceutical Synthesis

Introduction

(1R)-1-Naphthalen-1-ylethanamine hydrochloride, identified by CAS number 82572-04-1, is a chiral amine salt of significant importance in the fields of organic chemistry and pharmaceutical development.[1][2] As a high-purity, stereochemically defined compound, it serves as a critical chiral building block for the synthesis of enantiomerically pure molecules.[3][4] Its most prominent application is as a key intermediate in the manufacturing of Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia associated with parathyroid carcinoma.[3][5][6]

The stereochemistry of a pharmaceutical compound is paramount, as different enantiomers can exhibit vastly different pharmacological activities and safety profiles. The (R)-configuration of this specific amine is essential for imparting the correct three-dimensional orientation required for the biological activity of drugs like Cinacalcet.[4] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis strategies, analytical methods, and applications, with a focus on the scientific principles and practical methodologies that underpin its use.

Chapter 1: Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of (1R)-1-naphthalen-1-ylethanamine hydrochloride are fundamental for its effective use in synthesis and analysis. The compound is the hydrochloride salt of the free base, (R)-(+)-1-(1-Naphthyl)ethylamine (CAS: 3886-70-2).[3][7] The salt form is generally preferred in laboratory and industrial settings due to its enhanced stability and ease of handling compared to the air-sensitive free amine.[3][8]

Key Compound Data

| Property | Value | Reference |

| CAS Number | 82572-04-1 | [1][2][9] |

| IUPAC Name | (1R)-1-naphthalen-1-ylethanamine;hydrochloride | [9][10] |

| Synonyms | (R)-(+)-1-(1-Naphthyl)ethylamine hydrochloride, (R)-1-(Naphthalen-1-yl)ethanamine HCl | [9] |

| Molecular Formula | C₁₂H₁₄ClN | [1][2][9] |

| Molecular Weight | 207.70 g/mol | [1][9] |

| Melting Point | 253-257 °C | [8][11] |

| Appearance | Typically a white to off-white solid | N/A |

| InChI Key | ZTNKTVBJMXQOBQ-SBSPUUFOSA-N | [2][9] |

Chapter 2: The Role in Asymmetric Synthesis

The utility of (1R)-1-naphthalen-1-ylethanamine hydrochloride is rooted in its chirality. It serves as a source of stereochemical information, enabling the construction of complex, single-enantiomer products.

Core Application: Intermediate for Cinacalcet Synthesis

Cinacalcet hydrochloride is a second-generation calcimimetic agent that functions by allosterically activating the calcium-sensing receptor (CaSR), thereby inhibiting the secretion of parathyroid hormone (PTH).[5][6] The synthesis of Cinacalcet relies on the enantiopure (R)-amine to establish the correct stereocenter. A common synthetic route involves the reductive amination of 3-[3-(trifluoromethyl)phenyl]propionaldehyde with (R)-1-(1-naphthyl)ethylamine.[12]

The reaction proceeds via the formation of an imine intermediate, which is then reduced to the secondary amine, Cinacalcet. The use of the hydrochloride salt of the amine is feasible in this process.[12]

Chapter 3: Synthesis and Manufacturing Strategies

The production of enantiomerically pure (1R)-1-naphthalen-1-ylethanamine is a critical step. The primary methods employed are the resolution of a racemic mixture and direct asymmetric synthesis. The final step involves conversion to the hydrochloride salt.

Method 1: Chiral Resolution of Racemic 1-(1-Naphthyl)ethylamine

This classical method separates the two enantiomers of a racemic amine by forming diastereomeric salts with a chiral resolving agent. D-(-)-tartaric acid is a cost-effective and commonly used agent for this purpose.[13] The principle relies on the different solubilities of the two diastereomeric salts ((R)-amine-(D)-tartrate vs. (S)-amine-(D)-tartrate) in a specific solvent system, allowing for their separation by fractional crystallization.[13]

Protocol: Resolution with D-(-)-Tartaric Acid [13]

-

Dissolution: Dissolve racemic 1-(1-naphthyl)ethylamine and D-(-)-tartaric acid in a heated mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Crystallization: Cool the solution slowly to allow for the selective crystallization of the less soluble diastereomeric salt, (R)-1-(1-naphthyl)ethylamine · D-(-)-tartrate.

-

Isolation: Filter the resulting crystals and wash with a cold solvent to isolate the desired salt.

-

Liberation of Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free (R)-amine.

-

Extraction: Extract the free amine into an organic solvent (e.g., toluene or dichloromethane).

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-1-(1-naphthyl)ethylamine. The enantiomeric excess (e.e.) can reach over 95%.[13]

Method 2: Asymmetric Synthesis

Asymmetric synthesis creates the desired enantiomer directly from a prochiral precursor, avoiding the need to separate a racemic mixture. A common and efficient route is the asymmetric reduction of 1-acetonaphthone or its corresponding oxime.[14][15]

Enzymatic Asymmetric Synthesis Biocatalysis using transaminase enzymes offers a highly selective and environmentally friendly approach. An R-selective transaminase can convert 1-acetylnaphthalene directly into (R)-1-(1-naphthyl)ethylamine with high enantiomeric purity.[14][16]

Protocol: Asymmetric Reduction using a Chiral Catalyst [15]

-

Precursor Preparation: Prepare 1-(1-naphthyl)ethanone oxime from 1-acetonaphthone.

-

Catalytic Reduction: In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the oxime in a suitable polar solvent (e.g., dimethylformamide).

-

Catalyst Addition: Add a chiral ruthenium catalyst, such as chlorine{--INVALID-LINK--amido}(p-cymene)ruthenium(II).

-

Hydrogen Source: Introduce a hydrogen source, such as ammonium formate.

-

Reaction: Heat the mixture and stir for a specified time until the reaction is complete (monitored by TLC or HPLC).

-

Workup and Isolation: After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify (e.g., by distillation or chromatography) to obtain the (R)-amine with high chiral purity (e.g., 96% e.e.).[15]

Final Step: Hydrochloride Salt Formation

To obtain the final product, the purified (R)-amine free base is converted to its hydrochloride salt.

Protocol: Salt Formation [5][8]

-

Dissolve the purified (R)-1-(1-naphthyl)ethylamine base in a suitable organic solvent, such as ethyl acetate or n-heptane.

-

At room temperature, add a solution of hydrochloric acid (e.g., 15% HCl in ethyl acetate or gaseous HCl) dropwise with stirring.[5]

-

Continue addition until precipitation of the hydrochloride salt is complete.

-

Stir the resulting slurry (e.g., overnight) to ensure complete crystallization.

-

Filter the solid product, wash with the solvent (e.g., n-heptane), and dry under vacuum to yield (1R)-1-naphthalen-1-ylethanamine hydrochloride.

Chapter 4: Analytical Methodologies

Rigorous analytical control is essential to ensure the chemical and chiral purity of (1R)-1-naphthalen-1-ylethanamine hydrochloride, which directly impacts the quality of the final active pharmaceutical ingredient (API).

Protocol 1: Chiral Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for determining the enantiomeric excess (e.e.) of the compound. Polysaccharide-based CSPs are widely used for this purpose.[17]

Methodology:

-

Column: Chiral polysaccharide-based column (e.g., Larihc CF6-P or ChiralPak).[17]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., heptane), an alcohol (e.g., ethanol), and additives like trifluoroacetic acid (TFA) and triethylamine (TEA) to improve peak shape and resolution. A typical mobile phase could be Heptane/Ethanol/TFA/TEA (60:40:0.3:0.2, v/v/v/v).[17]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 220 nm or 280 nm).

-

Analysis: The two enantiomers will have different retention times, allowing for their quantification. The enantiomeric excess is calculated using the peak areas of the (R)- and (S)-enantiomers: e.e. (%) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100

Protocol 2: Chemical Purity by Reverse-Phase HPLC

Standard reverse-phase HPLC (RP-HPLC) is used to assess chemical purity by separating the main compound from any process-related impurities or degradation products.

Methodology:

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection (e.g., 220 nm).

-

Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Chapter 5: Safety, Handling, and Storage

Proper safety precautions are mandatory when handling (1R)-1-naphthalen-1-ylethanamine hydrochloride due to its potential hazards.

GHS Hazard Classification[9]

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)[18][19]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.[18] Eyewash stations and safety showers should be readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[19]

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] The free amine is air-sensitive, and while the hydrochloride salt is more stable, it should still be protected from moisture and air.[3][20]

-

Incompatibilities: Avoid contact with strong acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[18][20]

Conclusion

(1R)-1-Naphthalen-1-ylethanamine hydrochloride is more than a simple chemical intermediate; it is an enabling tool in modern pharmaceutical synthesis. Its value lies in its defined stereochemistry, which is indispensable for producing enantiomerically pure drugs like Cinacalcet. A thorough understanding of its properties, synthesis, analysis, and safe handling, as detailed in this guide, is crucial for any scientist or researcher working to develop complex, life-saving therapeutics. The continued refinement of its synthesis, whether through classical resolution or advanced asymmetric catalysis, underscores its enduring importance in the pharmaceutical industry.

References

- 1. scbt.com [scbt.com]

- 2. 82572-04-1 | (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. Cinacalcet hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. CN111018734B - A kind of synthetic method of cinacalcet hydrochloride intermediate - Google Patents [patents.google.com]

- 7. (+)-1-(1-Naphthyl)ethylamine | C12H13N | CID 2724264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Reputable Manufacturer Supply Buy High Quality (R)-(+)-1-(1-NAPHTHYL)ETHYLAMINE HYDROCHLORIDE 82572-04-1 with Efficient Delivery [yzqyyykj.com]

- 9. 1-Naphthalenemethanamine, alpha-methyl-, hydrochloride (1:1), (alphaR)- | C12H14ClN | CID 12314893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (1R)-1-(1-Naphthyl)ethylamine Hydrochloride [lgcstandards.com]

- 11. (R)-(+)-1-(1-Naphthyl)ethylamine hydrochloride | 82572-04-1 [chemicalbook.com]

- 12. A process for the preparation of cinacalcet and intermediates thereof - Patent 2327684 [data.epo.org]

- 13. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]

- 14. WO2017033134A1 - Enzymatic process for the for preparation of (r)-1-(1-naphthyl) ethylamine, an intermediate of cinacalcet hydrochloride - Google Patents [patents.google.com]

- 15. CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]

- 16. WO2017033134A1 - Enzymatic process for the for preparation of (r)-1-(1-naphthyl) ethylamine, an intermediate of cinacalcet hydrochloride - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. (R)-(+)-1-(1-Naphthyl)ethylamine | 3886-70-2 [chemicalbook.com]

An In-Depth Technical Guide to (1R)-1-naphthalen-1-ylethanamine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-1-naphthalen-1-ylethanamine hydrochloride is a chiral amine salt of significant importance in synthetic organic chemistry and pharmaceutical development. Its rigid naphthyl group and defined stereocenter make it an invaluable tool, primarily as a high-performance chiral resolving agent for racemic carboxylic acids. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and characterization. Furthermore, it delves into the mechanistic principles behind its application in chiral resolution and its role as a key building block in the synthesis of pharmacologically active molecules, such as the calcimimetic agent Cinacalcet.

Molecular Structure and Physicochemical Properties

(1R)-1-naphthalen-1-ylethanamine hydrochloride is the hydrochloride salt of the (R)-enantiomer of 1-(1-naphthyl)ethylamine. The structure is characterized by three key features: a bulky, aromatic naphthalene ring system, a chiral center at the ethylamine alpha-carbon, and a protonated amine group forming an ionic bond with a chloride anion.

-

Naphthalene Moiety: The large, planar naphthalene group provides steric bulk and opportunities for π-π stacking interactions, which are crucial for the differential packing in diastereomeric salt crystals.

-

Chiral Center (C1): The stereogenic center is defined by the (R) configuration, as determined by the Cahn-Ingold-Prelog priority rules. This specific three-dimensional arrangement is the basis for its ability to discriminate between enantiomers of other chiral molecules.

-

Ammonium Salt: The basic amine group is protonated by hydrochloric acid to form an ammonium chloride salt. This conversion increases the compound's melting point and enhances its stability and handling characteristics compared to the free base form.[1]

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontname="sans-serif", fontsize=10]; edge [fontname="sans-serif", fontsize=10];

} enddot Caption: Molecular structure of (1R)-1-naphthalen-1-ylethanamine cation with its chloride counter-ion. The chiral center is marked with an asterisk.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (1R)-1-naphthalen-1-ylethanamine;hydrochloride | [2][3] |

| CAS Number | 82572-04-1 | [2][3] |

| Molecular Formula | C₁₂H₁₄ClN | [1][2] |

| Molecular Weight | 207.70 g/mol | [1][2] |

| Melting Point | 253-257 °C | [1][4] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water, methanol, ethanol | [5] |

Synthesis and Chiral Resolution

The production of enantiomerically pure (1R)-1-naphthalen-1-ylethanamine typically involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 1-(1-Naphthyl)ethylamine

The racemic base is commonly synthesized via reductive amination of 1'-acetonaphthone.[6] This process involves the reaction of the ketone with an ammonia source and a reducing agent.

-

Reaction: 1'-Acetonaphthone reacts with hydroxylamine hydrochloride and a reducing agent like zinc powder in a suitable solvent such as methanol.[6]

-

Workup: After the reaction, the mixture is filtered and purified. The standard procedure involves an acid-base extraction to isolate the amine product.[6]

Chiral Resolution

The separation of the racemic amine into its constituent enantiomers is most effectively achieved by classical resolution using a chiral acid.[7] D-(-)-tartaric acid is a commonly used resolving agent for this purpose.[7]

Mechanism of Resolution: The process hinges on the formation of diastereomeric salts. When the racemic amine (R/S)-Amine is treated with a single enantiomer of a chiral acid, such as (2R,3R)-Tartaric Acid, two diastereomeric salts are formed: [(R)-Amine:(2R,3R)-Acid] and [(S)-Amine:(2R,3R)-Acid]. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility.[8][9] This solubility difference allows for their separation by fractional crystallization.[8][10]

dot graph "chiral_resolution_workflow" { graph [rankdir="LR", splines=ortho, fontname="sans-serif", fontsize=10]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="sans-serif", fontsize=10];

} enddot Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol: Chiral Resolution of 1-(1-Naphthyl)ethylamine

-

Dissolution: Racemic 1-(1-naphthyl)ethylamine and D-(-)-tartaric acid are dissolved in a heated mixture of an alcohol (e.g., methanol) and water.[7]

-

Crystallization: The solution is slowly cooled to induce the crystallization of the less soluble diastereomeric salt, (1R)-1-naphthalen-1-ylethanamine D-(-)-tartrate.

-

Isolation: The precipitated salt is isolated by filtration. The mother liquor, enriched in the (S)-enantiomer salt, is set aside.

-

Liberation: The isolated R-amine tartrate salt is treated with a base (e.g., sodium hydroxide) to deprotonate the ammonium ion and liberate the free (R)-amine.

-

Salt Formation: The purified (R)-amine is then treated with hydrochloric acid to yield the final product, (1R)-1-naphthalen-1-ylethanamine hydrochloride, which can be isolated as a stable crystalline solid.

Spectroscopic Characterization

The identity and purity of the compound are confirmed using standard spectroscopic methods.

-

¹H NMR (Proton NMR): The spectrum is characterized by a complex multiplet in the aromatic region (approx. 7.4-8.1 ppm) corresponding to the seven protons of the naphthalene ring. The methine proton (CH) adjacent to the nitrogen appears as a quartet, while the methyl (CH₃) protons appear as a doublet. The ammonium protons (NH₃⁺) typically present as a broad singlet.

-

¹³C NMR (Carbon NMR): The spectrum will show 10 distinct signals for the naphthalene ring carbons due to their unique chemical environments. The chiral methine carbon and the methyl carbon will also have characteristic shifts.

-

FT-IR (Infrared Spectroscopy): Key absorption bands include N-H stretching from the ammonium group (typically a broad band around 2800-3200 cm⁻¹), C-H stretching from the aromatic and aliphatic groups, and C=C stretching from the naphthalene ring (approx. 1500-1600 cm⁻¹).

Applications in Drug Development and Asymmetric Synthesis

The primary utility of (1R)-1-naphthalen-1-ylethanamine hydrochloride stems from its defined chirality and basicity, making it a powerful tool for separating chiral acids.

Chiral Resolving Agent

This compound is a "workhorse" resolving agent for acidic racemates, including unnatural amino acids, chiral carboxylic acids, and other key pharmaceutical intermediates. The efficiency of the resolution process depends on the ability of the amine and the target acid to form a stable, crystalline diastereomeric salt with a significant solubility difference between the two diastereomers.[8][11]

Chiral Building Block

Beyond resolution, it serves as a crucial chiral precursor in asymmetric synthesis. A prominent example is its role as a key intermediate in the synthesis of Cinacalcet .[12][13][14] Cinacalcet is a calcimimetic drug used to treat secondary hyperparathyroidism in patients with chronic kidney disease.[4] The synthesis involves coupling the chiral (R)-amine with a fluorinated aromatic side chain, where the stereochemistry of the amine is critical for the drug's biological activity.

dot graph "structure_function" { graph [fontname="sans-serif", fontsize=10]; node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=10]; edge [fontname="sans-serif", fontsize=10];

} enddot Caption: Relationship between molecular structure, function, and key applications.

Safety and Handling

(1R)-1-naphthalen-1-ylethanamine hydrochloride is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat when handling.[15]

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is stable under standard ambient conditions.[5]

For comprehensive safety information, always consult the most current Safety Data Sheet (SDS) provided by the supplier.[16]

References

- 1. Reputable Manufacturer Supply Buy High Quality (R)-(+)-1-(1-NAPHTHYL)ETHYLAMINE HYDROCHLORIDE 82572-04-1 with Efficient Delivery [yzqyyykj.com]

- 2. 1-Naphthalenemethanamine, alpha-methyl-, hydrochloride (1:1), (alphaR)- | C12H14ClN | CID 12314893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R)-1-(1-Naphthyl)ethylamine Hydrochloride [lgcstandards.com]

- 4. (R)-(+)-1-(1-Naphthyl)ethylamine hydrochloride | 82572-04-1 [chemicalbook.com]

- 5. (R)-(+)-1-(1-Naphthyl)ethylamine | 3886-70-2 [chemicalbook.com]

- 6. (+/-)1-(1-Naphthyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 7. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. unchainedlabs.com [unchainedlabs.com]

- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 12. researchgate.net [researchgate.net]

- 13. WO2017033134A1 - Enzymatic process for the for preparation of (r)-1-(1-naphthyl) ethylamine, an intermediate of cinacalcet hydrochloride - Google Patents [patents.google.com]

- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 15. echemi.com [echemi.com]

- 16. (R)-1-(Naphthalen-2-yl)ethanamine hydrochloride - Safety Data Sheet [chemicalbook.com]

(1R)-1-naphthalen-1-ylethanamine;hydrochloride physical and chemical properties

An In-Depth Technical Guide to (1R)-1-naphthalen-1-ylethanamine Hydrochloride

Foreword: The Significance of Chiral Purity in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemical identity of a molecule is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, where subtle differences between enantiomers can lead to profound variations in efficacy, safety, and metabolic profile. (1R)-1-naphthalen-1-ylethanamine hydrochloride stands as a quintessential example of a chiral building block whose stereochemical integrity is crucial for the synthesis of high-value active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, and its pivotal role in synthetic chemistry, tailored for researchers and professionals in drug development.

Core Molecular Identity and Physicochemical Profile

(1R)-1-naphthalen-1-ylethanamine hydrochloride is the hydrochloride salt of the R-enantiomer of 1-(1-naphthyl)ethylamine. The presence of a chiral center at the ethylamine's alpha-carbon, combined with the bulky naphthalene moiety, makes it a valuable tool for introducing stereospecificity in chemical reactions. Its conversion to a hydrochloride salt enhances its stability and handling characteristics compared to the air-sensitive free base, making it more suitable for pharmaceutical manufacturing processes.[1][2]

Summary of Physicochemical Data

The fundamental properties of (1R)-1-naphthalen-1-ylethanamine hydrochloride are summarized below for quick reference. These parameters are critical for designing synthetic routes, developing analytical methods, and ensuring proper storage and handling.

| Property | Value | Source(s) |

| IUPAC Name | (1R)-1-naphthalen-1-ylethanamine;hydrochloride | [3][4] |

| CAS Number | 82572-04-1 | [1][3] |

| Molecular Formula | C₁₂H₁₄ClN | [3][5] |

| Molecular Weight | 207.70 g/mol | [1][3] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 253-257 °C (lit.) | [1][7] |

| Solubility | Soluble in water (<10 g/L), methanol. The free base is soluble in chloroform and ethanol but insoluble in water. | [2] |

| Optical Activity | [α]/D 5.2±2° (c = 1 in methanol) | [6] |

| SMILES | C--INVALID-LINK--N.Cl | [3][4] |

| InChI Key | ZTNKTVBJMXQOBQ-SBSPUUFOSA-N | [3] |

Spectroscopic and Structural Elucidation

The unambiguous identification of (1R)-1-naphthalen-1-ylethanamine hydrochloride relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the identity, purity, and stereochemistry of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the naphthalene ring system, a quartet for the methine proton (CH), and a doublet for the methyl protons (CH₃). The protons of the ammonium group (NH₃⁺) may appear as a broad singlet.

-

¹³C NMR : The carbon NMR spectrum will display characteristic signals for the ten unique carbons of the naphthalene ring, along with signals for the two aliphatic carbons of the ethylamine side chain.[8]

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. The mass spectrum would typically show a base peak corresponding to the cationic free amine (C₁₂H₁₃N⁺) after the loss of HCl, with a mass-to-charge ratio (m/z) of approximately 171.24.[9]

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorption bands would include those for the N-H stretching of the primary ammonium salt, C-H stretching from the aromatic and aliphatic groups, and C=C stretching vibrations characteristic of the naphthalene aromatic ring.

Role in Asymmetric Synthesis: The Cinacalcet Case Study

The primary application of (1R)-1-naphthalen-1-ylethanamine is as a key chiral intermediate in the synthesis of Cinacalcet.[7][10][11] Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism and hypercalcemia.[10][12] The synthesis requires the specific (R)-enantiomer to ensure the correct stereochemistry of the final drug product, which is essential for its therapeutic activity.[10][12]

Beyond this specific application, its utility extends to:

-

Chiral Resolving Agent : It can be used to separate racemic mixtures of acids through the formation of diastereomeric salts.[2]

-

Synthesis of β-amino acids : It serves as a chiral precursor in the synthesis of enantiomerically pure β-amino acids, which are important components of peptides and other biologically active molecules.[2][10]

Self-Validating Experimental Workflow for Quality Control

To ensure the suitability of (1R)-1-naphthalen-1-ylethanamine hydrochloride for its intended use, particularly in GMP environments, a rigorous and self-validating analytical workflow is essential. This workflow confirms the compound's identity, strength, quality, and purity.

Workflow Diagram: Characterization of (1R)-1-naphthalen-1-ylethanamine HCl

Caption: Figure 1. A comprehensive workflow for the characterization and quality control of (1R)-1-naphthalen-1-ylethanamine HCl.

Step-by-Step Protocol

-

Initial Assessment & Physical Properties:

-

Step 1: Visual Inspection. Examine the sample for its physical appearance. It should be a white to off-white solid, free of foreign particulates.

-

Causality: This is a simple, first-pass test. Any deviation from the expected appearance could indicate contamination or degradation.

-

-

Step 2: Melting Point Determination. Measure the melting point range using a calibrated apparatus. The observed range should be sharp and align with the literature value (253-257 °C).[1][7]

-

Causality: A broad melting range or a significant deviation from the reference value is a strong indicator of impurities.

-

-

-

Structural Identity Verification:

-

Step 3: Spectroscopic Analysis.

-

Acquire an FT-IR spectrum and compare it to a reference standard. Confirm the presence of key functional group absorptions.

-

Perform ¹H and ¹³C NMR analysis. The chemical shifts, splitting patterns, and integration must be consistent with the known structure of (1R)-1-naphthalen-1-ylethanamine hydrochloride.

-

Causality: This multi-technique approach provides orthogonal data to build a high-confidence structural confirmation, leaving no ambiguity about the molecule's identity.

-

-

-

Purity Determination:

-

Step 4: Chromatographic Purity (HPLC). Develop and validate a reverse-phase HPLC method to determine the chemical purity (assay). The method should be able to separate the main component from any potential impurities or degradation products.

-

Causality: HPLC provides quantitative data on the purity of the compound, which is a critical quality attribute for use in API synthesis.

-

-

Step 5: Chiral Purity (Chiral HPLC). Use a chiral stationary phase in an HPLC system to separate the (R)- and (S)-enantiomers. This method determines the enantiomeric excess (ee%).

-

Causality: For a chiral intermediate, enantiomeric purity is as important as chemical purity. This step ensures that the correct stereoisomer is present at the required high purity (typically >99% ee) to prevent the formation of unwanted stereoisomers in the final drug product.[11]

-

-

Safety, Handling, and Storage

As a chemical intermediate, proper handling procedures are mandatory to ensure laboratory safety.

-

Hazard Identification : (1R)-1-naphthalen-1-ylethanamine hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[3][13] It may also cause respiratory irritation.[3]

-

Recommended Handling : Use in a well-ventilated area.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] Avoid breathing dust.[14]

-

Storage Conditions : Store in a tightly sealed container in a cool, dry place.[6] Due to the air sensitivity of the free base, storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[2][11]

Conclusion

(1R)-1-naphthalen-1-ylethanamine hydrochloride is more than just a chemical intermediate; it is an enabling tool for the precise construction of complex, stereospecific pharmaceutical molecules. Its well-defined physical and chemical properties, combined with a robust analytical framework for its characterization, ensure its reliability and effectiveness in the demanding field of drug synthesis. A thorough understanding of the data and protocols outlined in this guide is essential for any scientist or researcher working with this critical chiral building block.

References

- 1. Reputable Manufacturer Supply Buy High Quality (R)-(+)-1-(1-NAPHTHYL)ETHYLAMINE HYDROCHLORIDE 82572-04-1 with Efficient Delivery [yzqyyykj.com]

- 2. (R)-(+)-1-(1-Naphthyl)ethylamine | 3886-70-2 [chemicalbook.com]

- 3. 1-Naphthalenemethanamine, alpha-methyl-, hydrochloride (1:1), (alphaR)- | C12H14ClN | CID 12314893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R)-1-(1-Naphthyl)ethylamine Hydrochloride [lgcstandards.com]

- 5. (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride price & availability - MOLBASE [molbase.com]

- 6. 82572-04-1 CAS MSDS ((R)-(+)-1-(1-Naphthyl)ethylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. (R)-(+)-1-(1-Naphthyl)ethylamine hydrochloride | 82572-04-1 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. (+)-1-(1-Naphthyl)ethylamine | C12H13N | CID 2724264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. innospk.com [innospk.com]

- 11. (R)-(+)-1-(1-Naphthyl)ethylamine | Enzymaster [enzymaster.de]

- 12. CN104045568A - A new process for synthesizing (R)-1-(naphthalene-1-yl)ethylamine - Google Patents [patents.google.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of (1R)-1-naphthalen-1-ylethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-1-naphthalen-1-ylethanamine hydrochloride, a chiral amine salt, is a critical building block in modern synthetic chemistry. Its significance is underscored by its role as a key intermediate in the synthesis of various high-value molecules, including the calcimimetic agent Cinacalcet[1]. Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, purification, and formulation development. Poor solubility can lead to challenges in reaction kinetics, yield, and bioavailability of final active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the solubility of (1R)-1-naphthalen-1-ylethanamine hydrochloride. While extensive quantitative data for this specific intermediate is not broadly published, this guide synthesizes available qualitative information, presents analogous data from its key derivative, Cinacalcet hydrochloride, and offers detailed, field-proven methodologies for its empirical determination. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively manage and utilize this compound.

Physicochemical Properties of (1R)-1-naphthalen-1-ylethanamine and its Hydrochloride Salt

A foundational understanding of the physicochemical properties of both the free amine and its hydrochloride salt is essential for predicting and interpreting solubility behavior.

| Property | (1R)-1-naphthalen-1-ylethanamine (Free Amine) | (1R)-1-naphthalen-1-ylethanamine Hydrochloride |

| Molecular Formula | C₁₂H₁₃N | C₁₂H₁₄ClN |

| Molecular Weight | 171.24 g/mol | 207.70 g/mol |

| Appearance | Yellow liquid | White to off-white crystalline solid |

| CAS Number | 3886-70-2 | 82572-04-1 |

| Predicted pKa | 9.26 ± 0.40 | Not Applicable |

| LogP | 2.67 | Not Available |

Data compiled from various chemical supplier and database sources.

The free amine, (1R)-1-naphthalen-1-ylethanamine, is characterized by its hydrophobic naphthalene moiety, which renders it insoluble in water but soluble in organic solvents such as chloroform and ethanol[2]. The conversion to its hydrochloride salt introduces an ionic character, which fundamentally alters its solubility profile, generally increasing its aqueous solubility.

Solubility Profile: Qualitative Data and Analogous Insights

Direct, quantitative solubility data for (1R)-1-naphthalen-1-ylethanamine hydrochloride is sparse in publicly available literature. However, qualitative descriptors and data from its derivative, Cinacalcet hydrochloride, provide valuable insights.

Qualitative Solubility of (1R)-1-naphthalen-1-ylethanamine Hydrochloride:

-

Water: Described as "soluble" by some chemical suppliers. The ability to crystallize the salt from an aqueous solution further corroborates its solubility in water.

-

Organic Solvents: Expected to have some solubility in polar protic solvents like methanol and ethanol, though likely less than the free amine's solubility in nonpolar organic solvents.

Quantitative Solubility of Cinacalcet Hydrochloride – A Close Structural Analog:

Cinacalcet, N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine, shares the same chiral amine core. Its hydrochloride salt's solubility has been documented due to its status as an API.

| Solvent/Condition | Solubility | Source |

| Water (pH dependent) | Slightly soluble | [3] |

| pH 1 | ~0.1 mg/mL | [4] |

| pH 3-5 | ~1.6 mg/mL | [4] |

| Basic pH | <0.001 mg/mL (practically insoluble) | [4] |

| Methanol | Soluble | [3] |

| 95% Ethanol | Soluble | [3] |

| Ethanol, DMSO, DMF | ~30 mg/mL | [5] |

| 1:2 Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | [5] |

This pH-dependent solubility is characteristic of amine hydrochlorides. At low pH, the equilibrium favors the protonated, more soluble form. As the pH increases towards and beyond the pKa of the parent amine, the compound converts to the less soluble free base, causing a sharp decrease in solubility.

Factors Influencing Solubility

The solubility of (1R)-1-naphthalen-1-ylethanamine hydrochloride is not an intrinsic constant but is influenced by several external factors.

The Critical Role of pH

As demonstrated by the Cinacalcet data, pH is a dominant factor. The solubility of an amine salt is intrinsically linked to the equilibrium between the ionized salt and the non-ionized free base. For (1R)-1-naphthalen-1-ylethanamine hydrochloride, a weak base, its solubility in aqueous media will decrease as the pH increases.

Caption: pH effect on amine salt solubility.

Impact of Temperature

For most solid solutes dissolving in a liquid solvent, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs energy from the surroundings. According to Le Châtelier's principle, increasing the temperature of an endothermic process will shift the equilibrium towards the products, in this case, the dissolved solute. The precise relationship between temperature and solubility for (1R)-1-naphthalen-1-ylethanamine hydrochloride must be determined empirically.

The Phenomenon of Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, stability, and, critically, solubility. A metastable polymorph will generally have a higher kinetic solubility than the most thermodynamically stable form. During drug development and chemical processing, it is crucial to identify and control the polymorphic form to ensure consistent solubility and performance.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility. The following protocol is a self-validating system designed for accuracy and reproducibility.

Principle

An excess of the solid compound is agitated in a solvent for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified.

Materials

-

(1R)-1-naphthalen-1-ylethanamine hydrochloride (purity >99%)

-

Solvents of interest (e.g., deionized water, methanol, ethanol, buffered solutions)

-

Thermostatic shaker or orbital incubator

-

Calibrated pH meter

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of (1R)-1-naphthalen-1-ylethanamine hydrochloride to a series of vials containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

For pH-dependent studies, use a series of buffers (e.g., pH 1.2, 4.5, 6.8).

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach a plateau in concentration.

-

-

Sample Separation:

-

Allow the vials to stand at the equilibrium temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To avoid disturbing the solid, it is best to sample from the top of the liquid.

-

Immediately filter the sample through a syringe filter to remove any undissolved microparticles. Alternatively, centrifuge the sample and carefully collect the supernatant. This step is critical to prevent overestimation of solubility.

-

-

Quantification by HPLC:

-

Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC method. A typical method for a naphthalene-containing compound would involve a C18 reversed-phase column with UV detection (e.g., at 223 or 282 nm, based on the UV maxima of Cinacalcet).

-

HPLC Method Example:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient or isocratic)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at 282 nm

-

-

-

Data Analysis:

-

Construct a calibration curve using standard solutions of known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the saturated solution, accounting for the dilution factor.

-

Perform each experiment in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.

-

Caption: Shake-Flask Solubility Workflow.

Conclusion

The solubility of (1R)-1-naphthalen-1-ylethanamine hydrochloride is a critical parameter for its application in research and development. While specific quantitative data is not widely available, a comprehensive understanding of its physicochemical properties, coupled with insights from the closely related drug Cinacalcet hydrochloride, provides a strong predictive framework. This guide has outlined the key factors that govern its solubility—namely pH, temperature, and crystalline form—and has provided a robust, detailed protocol for its empirical determination using the shake-flask method with HPLC analysis. By applying these principles and methodologies, researchers can generate reliable, in-house solubility data to guide process development, optimize reaction conditions, and inform formulation strategies, thereby ensuring the successful application of this vital chiral intermediate.

References

A Technical Guide to the Spectroscopic Characterization of (1R)-1-naphthalen-1-ylethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-1-naphthalen-1-ylethanamine hydrochloride is a chiral amine salt of significant interest in synthetic and medicinal chemistry. It often serves as a crucial building block or a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its stereospecific nature makes the precise confirmation of its structure and purity paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, offering insights into the interpretation of the resulting data.

The hydrochloride salt form is often preferred in pharmaceutical applications due to its increased stability and solubility compared to the free amine.[1] This guide will delve into the distinct spectroscopic features of the hydrochloride salt and compare them to its free amine counterpart, (1R)-1-naphthalen-1-ylethanamine.

Molecular Structure and Key Features

The fundamental structure of (1R)-1-naphthalen-1-ylethanamine hydrochloride consists of a chiral ethylamine side chain attached to a naphthalene ring system, with the amine group protonated to form an ammonium chloride salt.[3] This structure dictates the spectroscopic behavior of the molecule.

Caption: Structure of (1R)-1-naphthalen-1-ylethanamine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (1R)-1-naphthalen-1-ylethanamine hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in the molecule.

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| Naphthalene-H | 7.5 - 8.2 | Multiplet | 7H |

| CH-NH₃⁺ | ~5.0 | Quartet | 1H |

| NH₃⁺ | Broad singlet | 3H | |

| CH₃ | ~1.8 | Doublet | 3H |

Causality Behind Expected Shifts: The protonation of the amine group to form the ammonium salt (-NH₃⁺) significantly influences the chemical shifts of nearby protons. The positively charged nitrogen atom is strongly electron-withdrawing, which deshields the adjacent methine (CH) and amine protons, causing them to resonate at a lower field (higher ppm) compared to the free amine. The protons on the naphthalene ring will appear as a complex multiplet in the aromatic region. The methyl (CH₃) protons, being further from the ammonium group, will be the most upfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.

Expected ¹³C NMR Data:

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| Naphthalene-C (quaternary) | 130 - 140 |

| Naphthalene-CH | 120 - 130 |

| CH-NH₃⁺ | ~50 |

| CH₃ | ~20 |

Expertise in Spectral Interpretation: As with the proton NMR, the electron-withdrawing effect of the -NH₃⁺ group will cause a downfield shift for the adjacent carbons (CH and the ipso-carbon of the naphthalene ring) compared to the free amine. The spectrum will show ten distinct signals for the naphthalene ring carbons and two signals for the ethylamine sidechain carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorptions for (1R)-1-naphthalen-1-ylethanamine Hydrochloride:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Ammonium) | Stretching | 2800 - 3200 (broad) |

| C-H (Aromatic) | Stretching | > 3000 |

| C-H (Aliphatic) | Stretching | < 3000 |

| N-H (Ammonium) | Bending | ~1600 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Trustworthiness of Functional Group Identification: The most telling feature in the IR spectrum of the hydrochloride salt is the presence of a broad and strong absorption band in the 2800-3200 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt. This is in contrast to the two sharp peaks typically observed for the N-H stretches of a primary amine (the free base) around 3300-3400 cm⁻¹. Additionally, the N-H bending vibration around 1600 cm⁻¹ provides further confirmation of the ammonium group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Mass Spectrum Data:

| m/z | Interpretation |

| 171 | [M-HCl]⁺ (Molecular ion of the free amine) |

| 156 | [M-HCl-CH₃]⁺ (Loss of a methyl group) |

| 129 | Naphthylmethyl cation |

Mechanistic Insight into Fragmentation: In a typical electron ionization (EI) mass spectrum, the hydrochloride salt will likely not show the molecular ion of the entire salt (m/z 207.7). Instead, the molecule readily loses HCl to form the free amine, which is then ionized. Therefore, the base peak is often observed at m/z 156, corresponding to the loss of a methyl group from the free amine's molecular ion (m/z 171). The peak at m/z 129 represents the stable naphthylmethyl cation.

Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of (1R)-1-naphthalen-1-ylethanamine hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as acidic protons from the ammonium group may exchange with some solvents.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Acquisition: Acquire ¹H and ¹³C spectra at room temperature. For ¹³C, a proton-decoupled experiment is standard.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is vaporized and then ionized. For ESI, the sample solution is sprayed into the source.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis of (1R)-1-naphthalen-1-ylethanamine hydrochloride using NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information that, when combined, leaves no ambiguity about the identity of the compound. The key to accurate interpretation lies in understanding how the formation of the hydrochloride salt influences the spectroscopic data compared to its free amine precursor. This guide serves as a foundational reference for scientists engaged in the synthesis, quality control, and application of this important chemical entity.

References

- 1. Reputable Manufacturer Supply Buy High Quality (R)-(+)-1-(1-NAPHTHYL)ETHYLAMINE HYDROCHLORIDE 82572-04-1 with Efficient Delivery [yzqyyykj.com]

- 2. (1R)-1-(1-Naphthyl)ethylamine Hydrochloride [lgcstandards.com]

- 3. 1-Naphthalenemethanamine, alpha-methyl-, hydrochloride (1:1), (alphaR)- | C12H14ClN | CID 12314893 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of (1R)-1-naphthalen-1-ylethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(1R)-1-naphthalen-1-ylethanamine hydrochloride is a chiral amine salt with significant applications in pharmaceutical synthesis, notably as a key intermediate for compounds like Cinacalcet hydrochloride, which is used to treat secondary hyperparathyroidism[1][2][3]. Its utility in producing enantiomerically pure substances makes it a valuable tool in drug development[4]. However, its chemical properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides a comprehensive overview of the safety and handling guidelines for this compound, grounded in established scientific principles and regulatory standards.

Compound Identification and Properties

A foundational aspect of safe handling is a clear understanding of the substance's identity and physicochemical properties.

| Property | Value | Source |

| IUPAC Name | (1R)-1-naphthalen-1-ylethanamine;hydrochloride | [5] |

| CAS Number | 82572-04-1 | [5] |

| Molecular Formula | C12H14ClN | [5] |

| Molecular Weight | 207.70 g/mol | [5] |

| Melting Point | 253-257 °C | [2][6] |

| Appearance | Solid | [7] |

Hazard Identification and GHS Classification

(1R)-1-naphthalen-1-ylethanamine hydrochloride is classified under the Globally Harmonized System (GHS) with the following primary hazards. It is crucial to recognize these hazards to implement appropriate safety measures.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

Source:[5]

The "Warning" signal word is associated with these classifications[5]. The causality behind these classifications lies in the compound's chemical reactivity and its potential to interact with biological systems. For instance, its irritant properties are likely due to its amine functional group and its ability to cause local inflammation upon contact with skin, eyes, and mucous membranes.

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is paramount when handling this compound. The following workflow, visualized in the diagram below, outlines a self-validating system for ensuring laboratory safety.

Caption: A workflow for risk assessment and mitigation when handling hazardous chemicals.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to minimize exposure and maintain the integrity of the compound.

Engineering Controls

The primary line of defense is to handle (1R)-1-naphthalen-1-ylethanamine hydrochloride in a well-ventilated area[7][8][9][10][11]. A certified chemical fume hood is essential to control the inhalation of any dust or aerosols. Eyewash stations and safety showers must be readily accessible in the immediate work area[7][10][12].

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment. The following diagram illustrates a decision-making process for choosing the appropriate level of protection.

Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).

-

Eye and Face Protection: Chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory[7][10][13].

-

Skin Protection: Wear appropriate protective gloves, such as nitrile gloves, and a lab coat to prevent skin contact[7][9][10]. Contaminated clothing should be removed and washed before reuse[7][10][11].

-

Respiratory Protection: While not typically required under normal use with adequate ventilation, a NIOSH-approved respirator may be necessary if dust is generated and airborne concentrations are high[10][11].

Hygiene Practices

Wash hands thoroughly after handling the compound, and before eating, drinking, or smoking[7][9][11][14][15][16]. Do not eat, drink, or smoke in the laboratory[7][11][15][16].

Storage Conditions

Store in a tightly closed container in a dry, cool, and well-ventilated place[7][10][11][12][15]. This compound should be kept away from incompatible materials such as acids, acid anhydrides, acid chlorides, and chloroformates[7][12].

Emergency Procedures

Preparedness for emergencies is a critical component of a comprehensive safety plan.

First-Aid Measures

The following table outlines the immediate actions to be taken in case of exposure.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][13] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[7][17] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7][8][15][17] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][8][11][12] |

Accidental Release Measures

In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment[7][9][14]. Avoid generating dust[8][9][13]. Sweep up the spilled material and place it in a suitable, closed container for disposal[7][13]. Inert absorbent materials like sand or silica gel can be used for containment[7]. Do not let the product enter drains, as it is very toxic to aquatic life[5][13][14].

Fire-Fighting Measures

In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media[8][14]. Firefighters should wear self-contained breathing apparatus and full protective gear[7][12][13][14]. Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride[7][12][13].

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations[7][13]. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring its proper disposal[13].

Toxicological and Ecological Information

While comprehensive toxicological data for (1R)-1-naphthalen-1-ylethanamine hydrochloride is not extensively detailed in the provided results, the GHS classifications indicate its potential for acute oral toxicity and irritation to the skin, eyes, and respiratory system[5]. It is also classified as very toxic to aquatic life, highlighting the need to prevent its release into the environment[5][13].

References

- 1. (1R)-1-(1-Naphthyl)ethylamine Hydrochloride [lgcstandards.com]

- 2. (R)-(+)-1-(1-Naphthyl)ethylamine hydrochloride | 82572-04-1 [chemicalbook.com]

- 3. (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride price & availability - MOLBASE [molbase.com]

- 4. innospk.com [innospk.com]

- 5. 1-Naphthalenemethanamine, alpha-methyl-, hydrochloride (1:1), (alphaR)- | C12H14ClN | CID 12314893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reputable Manufacturer Supply Buy High Quality (R)-(+)-1-(1-NAPHTHYL)ETHYLAMINE HYDROCHLORIDE 82572-04-1 with Efficient Delivery [yzqyyykj.com]

- 7. fishersci.com [fishersci.com]

- 8. (R)-1-(Naphthalen-2-yl)ethanamine hydrochloride - Safety Data Sheet [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. echemi.com [echemi.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

A Technical Guide to Chiral Resolution Using (1R)-1-Naphthalen-1-ylethanamine Hydrochloride: Mechanism and Methodology

Abstract

Chiral resolution via diastereomeric salt formation remains a cornerstone technique in the pharmaceutical and fine chemical industries for the isolation of single enantiomers.[1] This guide provides an in-depth examination of the mechanism of action of (1R)-1-naphthalen-1-ylethanamine hydrochloride, a widely used chiral resolving agent for acidic compounds. We will explore the fundamental principles of diastereomer formation, the critical role of solubility differences, and the key experimental parameters that govern the success of the resolution process. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on applying this classical resolution method.

Introduction: The Imperative of Chirality

Many organic molecules, particularly active pharmaceutical ingredients (APIs), are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While enantiomers possess identical physical properties in an achiral environment, they often exhibit significantly different pharmacological and toxicological profiles in the chiral environment of the human body.[2] This necessitates the production of chiral compounds as single enantiomers to enhance therapeutic efficacy and mitigate potential side effects.[3]

While asymmetric synthesis has made great strides, classical resolution remains a robust, scalable, and often preferred method for obtaining enantiomerically pure compounds, especially for molecules containing acidic or basic functional groups ("salt handles").[1] The process hinges on the use of an enantiomerically pure resolving agent to convert a racemic mixture into a pair of diastereomers, which, unlike enantiomers, have distinct physical properties and can be separated by conventional techniques like fractional crystallization.[4][5][6]

The Resolving Agent: (1R)-1-Naphthalen-1-ylethanamine

(1R)-1-Naphthalen-1-ylethanamine, often supplied as its hydrochloride salt for stability and ease of handling, is a chiral amine (a base) that is highly effective for the resolution of racemic acids.[7] Its rigid naphthyl group provides a significant steric and electronic framework that promotes the formation of well-defined crystalline salts with distinct lattice energies.

| Property | Value |

| IUPAC Name | (1R)-1-(Naphthalen-1-yl)ethan-1-amine hydrochloride |

| Synonyms | (R)-(+)-1-(1-Naphthyl)ethylamine HCl, (R)-NEA HCl |

| Molecular Formula | C₁₂H₁₄ClN |

| Molar Mass | 207.70 g/mol |

| Appearance | White to off-white crystalline powder |

| Chirality | R-configuration |

The Core Mechanism: From Enantiomers to Separable Diastereomers

The fundamental principle of this resolution method is the conversion of a pair of physically indistinguishable enantiomers into a pair of physically distinct diastereomers.[7]

Let's consider a racemic mixture of a generic chiral acid, (R/S)-Acid.

-

Reaction: The racemic acid is reacted with a single enantiomer of the chiral base, (1R)-1-naphthalen-1-ylethanamine, which we'll denote as (R)-Base. This acid-base reaction forms two diastereomeric salts.

-

(R)-Acid + (R)-Base → (R,R)-Salt

-

(S)-Acid + (R)-Base → (S,R)-Salt

-

-

Differentiation: The resulting salts, (R,R)-Salt and (S,R)-Salt, are diastereomers. Unlike the original enantiomers, they are not mirror images and therefore have different physical properties, most critically, different solubilities in a given solvent system.[6]

-

Separation: This difference in solubility is the key to separation. By carefully selecting a solvent and controlling the temperature, one of the diastereomeric salts (the less soluble one) will preferentially crystallize out of the solution, while the other remains dissolved.[6][8]

-

Isolation & Liberation: The crystallized salt is separated by filtration. Subsequently, the pure acid enantiomer is "liberated" from the salt by treatment with a strong acid (to remove the chiral base) or base (to deprotonate the chiral amine salt), followed by extraction.

The entire logical workflow can be visualized as follows:

Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.

Causality in Experimental Design: Factors for Success

The success of a diastereomeric salt resolution is not guaranteed and depends on a multi-parameter optimization process. A trial-and-error approach is common, but an understanding of the underlying principles can guide experimental choices.[9]

-

Solvent Selection: This is arguably the most critical factor. The ideal solvent must exhibit a significant solubility difference between the two diastereomeric salts.[6] It should also allow for good crystal formation. A screening process using a range of solvents (e.g., alcohols like methanol or ethanol, ketones, esters, and their mixtures with water) is essential.[1]

-

Stoichiometry of the Resolving Agent: While a 1:1 molar ratio of racemate to resolving agent is the theoretical starting point, this is not always optimal. Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the purity of the initially crystallized salt.[10] The phase behavior of the system can be complex, potentially involving eutectic mixtures or double salts, which influences the ideal ratio.[9][11]

-

Temperature and Cooling Rate: Crystallization is a thermodynamic process. The temperature profile—including the initial dissolution temperature, the crystallization temperature, and the rate of cooling—directly impacts crystal growth, purity, and yield. Slow cooling generally favors the formation of larger, purer crystals. Kinetic control, where rapid crystallization and filtration are used, can sometimes trap a metastable form with high enantiomeric purity before the system reaches thermodynamic equilibrium.[10]

-

Concentration: The concentration of the salts in the solution affects supersaturation, which is the driving force for crystallization. Optimal concentration is a balance between maximizing yield (higher concentration) and ensuring purity (avoiding co-precipitation of the more soluble diastereomer).

Experimental Protocol: A Generalized Workflow

This protocol provides a step-by-step methodology for the resolution of a generic racemic carboxylic acid using (1R)-1-naphthalen-1-ylethanamine.

Objective: To separate the enantiomers of a racemic acid.

Materials:

-

Racemic Acid ((R/S)-Acid)

-

(1R)-1-Naphthalen-1-ylethanamine

-

Selected resolution solvent (e.g., Methanol)

-

Aqueous HCl (e.g., 2M)

-

Aqueous NaOH (e.g., 2M)

-

Organic extraction solvent (e.g., Ethyl Acetate)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Methodology:

Part A: Diastereomeric Salt Formation & Crystallization

-

Dissolution: In an appropriate flask, dissolve 1.0 equivalent of the racemic acid and 0.5-1.0 equivalents of (1R)-1-naphthalen-1-ylethanamine in the minimum amount of warm selected solvent.

-

Scientist's Note: Starting with 0.5 equivalents of the resolving agent is a common strategy to maximize the enantiomeric purity of the first crop of crystals.

-

-

Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath may be required to maximize the yield.

-

Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals sparingly with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Analysis (Optional): At this stage, a small sample of the salt can be liberated (see Part B) and analyzed by chiral HPLC or polarimetry to determine the diastereomeric excess and confirm the success of the separation.

Part B: Liberation of the Enantiomer

-

Salt Dissolution: Suspend the filtered diastereomeric salt crystals in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).

-

Basification: Add 2M NaOH solution dropwise while stirring until the aqueous layer is basic (pH > 11). This deprotonates the (1R)-1-naphthalen-1-ylethanamine, converting it to the free base which will dissolve in the organic layer.

-

Acidification & Extraction: Separate the organic layer (containing the resolving agent). To the aqueous layer, add 2M HCl until the solution is acidic (pH < 2). This protonates the carboxylate, regenerating the free acid. Extract the liberated chiral acid into a fresh portion of organic solvent (repeat 2-3 times).

-

Drying and Concentration: Combine the organic extracts from step 3, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched acid.

Part C: Validation of Resolution

The success of the resolution must be quantitatively verified.

-

Determine Enantiomeric Excess (ee): This is the most crucial measurement.

-

Chiral Chromatography (HPLC or GC): This is the gold standard method.[12][13] An analytical sample of the final product is run on a chiral column, which separates the two enantiomers. The enantiomeric excess is calculated from the relative peak areas.

-

NMR Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid) can induce chemical shift differences between enantiomers, allowing for integration and ee calculation.[13]

-

-

Measure Optical Rotation: Using a polarimeter, measure the specific rotation of the isolated enantiomer. Comparing this value to the literature value for the pure enantiomer provides a confirmation of its identity and an estimation of its purity.[13]

Caption: Step-by-step experimental workflow for classical resolution.

Conclusion